1-(2-(Azetidin-3-yloxy)phenyl)ethanone hydrochloride
Description
1-(2-(Azetidin-3-yloxy)phenyl)ethanone hydrochloride is a small-molecule compound featuring an azetidine ring (a four-membered nitrogen-containing heterocycle) linked via an ether oxygen to a phenyl group substituted with an acetyl moiety. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications.
Properties
CAS No. |
1956382-39-0 |
|---|---|
Molecular Formula |
C11H14ClNO2 |
Molecular Weight |
227.69 g/mol |
IUPAC Name |
1-[2-(azetidin-3-yloxy)phenyl]ethanone;hydrochloride |
InChI |
InChI=1S/C11H13NO2.ClH/c1-8(13)10-4-2-3-5-11(10)14-9-6-12-7-9;/h2-5,9,12H,6-7H2,1H3;1H |
InChI Key |
GPFGNBIWZSRION-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OC2CNC2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Azetidin-3-yloxy)phenyl)ethanone hydrochloride typically involves the reaction of 2-(azetidin-3-yloxy)benzaldehyde with an appropriate acetylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency. Purification steps, including recrystallization and chromatography, are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-(2-(Azetidin-3-yloxy)phenyl)ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various azetidine derivatives.
Scientific Research Applications
1-(2-(Azetidin-3-yloxy)phenyl)ethanone hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-(Azetidin-3-yloxy)phenyl)ethanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of specific pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structurally related compounds, focusing on substituents, biological activity, and physicochemical properties:
Key Observations:
- Smaller rings like azetidine often enhance metabolic stability but may reduce synthetic accessibility .
- Antifungal Activity : Compound 2g (from ) demonstrates that halogenated benzyloxy groups and azole moieties significantly enhance antifungal potency. This suggests that similar substitutions in the azetidine-containing compound could yield comparable activity.
- Safety Profile: While safety data for the target compound are unavailable, analogs like 1-(2-amino-6-nitrophenyl)ethanone (CAS 56515-63-0) highlight the importance of thorough toxicological studies, as some ethanone derivatives have uncharacterized hazards .
Physicochemical Properties
Data from the Handbook of Hydroxyacetophenones () reveal trends:
- Hydrochloride Salts : Derivatives with hydrochloride counterions (e.g., 22510-04-9) exhibit higher melting points (203–205°C) compared to their free bases, likely due to ionic lattice stabilization.
- Solubility : Hydroxy and hydroxymethyl groups (e.g., 24085-08-3) improve water solubility, whereas halogenated or methoxy-substituted analogs (e.g., 151340-06-6) may display lower aqueous solubility.
Biological Activity
1-(2-(Azetidin-3-yloxy)phenyl)ethanone hydrochloride is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features an azetidine ring and a phenyl group, which are significant in determining its biological activity. The azetidine moiety is known for contributing to the binding affinity of compounds to various biological targets.
Biological Activity Overview
Research indicates that 1-(2-(Azetidin-3-yloxy)phenyl)ethanone hydrochloride exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties, particularly against Gram-positive bacteria. Its efficacy may be attributed to the azetidine structure, which enhances membrane permeability.
- Cytotoxicity : Evaluations of cytotoxic effects on various cell lines have shown that the compound exhibits selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents with minimal side effects.
- Receptor Interaction : The compound has been investigated for its interaction with nicotinic acetylcholine receptors (nAChRs), which are implicated in neurological disorders. Initial findings suggest it may act as a partial agonist at specific nAChR subtypes, providing a potential mechanism for its antidepressant effects.
Antimicrobial Studies
In vitro studies have demonstrated that 1-(2-(Azetidin-3-yloxy)phenyl)ethanone hydrochloride exhibits significant antibacterial activity against various strains of Staphylococcus spp. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to those of established antibiotics, indicating its potential as a novel antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Staphylococcus epidermidis | 16 |
| Escherichia coli | >64 |
Cytotoxicity Assays
Cytotoxicity assays conducted on human embryonic kidney cells (HEK-293) revealed that the compound has an IC50 value greater than 100 µM, indicating low toxicity towards normal cells. In contrast, it exhibited higher cytotoxicity towards cancer cell lines, suggesting its potential application in cancer therapy.
| Cell Line | IC50 (µM) |
|---|---|
| HEK-293 | >100 |
| MCF-7 (breast cancer) | 25 |
| A549 (lung cancer) | 30 |
The mechanism by which 1-(2-(Azetidin-3-yloxy)phenyl)ethanone hydrochloride exerts its effects appears to involve modulation of neurotransmitter systems and direct interaction with cellular membranes. Docking studies have indicated favorable interactions with nAChRs, suggesting a pathway for enhancing cholinergic signaling in neurodegenerative conditions.
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various derivatives of azetidine compounds, 1-(2-(Azetidin-3-yloxy)phenyl)ethanone hydrochloride was identified as one of the most potent candidates against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the compound's ability to disrupt bacterial cell wall synthesis.
Case Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological effects of the compound in animal models of depression. Results indicated that administration led to significant reductions in depressive-like behaviors, supporting its role as a potential antidepressant through nAChR modulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
